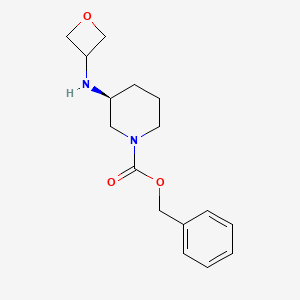

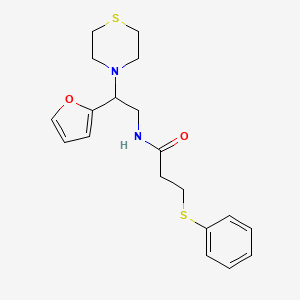

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate” is a synthetic compound . It belongs to the class of piperidine derivatives. The IUPAC name of this compound is "tert-butyl (3S)-3-(3-oxetanylamino)-1-piperidinecarboxylate" .

Molecular Structure Analysis

The molecular formula of this compound is C13H24N2O3 . The InChI code is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.34 g/mol . It is an oil at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Influence of Metals on Biological Molecules

Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the impact of metals on the electronic systems of biologically important ligands, including carboxylic acids and derivatives. This research highlights the significance of understanding metal-ligand interactions, which could be relevant for studying "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in contexts such as metal coordination or modulation of biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Development of Macozinone for TB Treatment

Makarov and Mikušová (2020) discussed the development of Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment. This review underscores the importance of identifying novel targets and compounds for infectious diseases, which could be a potential application area for new chemical entities like "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" (Makarov & Mikušová, 2020).

Nucleophilic Aromatic Substitution Reactions

Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, providing a fundamental understanding of how piperidine derivatives react with aromatic compounds. This research could offer insights into the reactivity and potential synthetic applications of "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in designing new molecules (Pietra & Vitali, 1972).

Potential for CNS Drug Development

Saganuwan (2017) reviewed functional chemical groups that could lead to the synthesis of compounds with central nervous system (CNS) activity. Given the structural features of "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate," it might be explored for its potential CNS activities, aligning with the discussed heterocycles and their effects on the CNS (Saganuwan, 2017).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides in supramolecular chemistry, demonstrating the versatility of such compounds in various applications. Although not directly related, understanding supramolecular interactions could be beneficial for exploiting "(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate" in similar contexts (Cantekin, de Greef, & Palmans, 2012).

Wirkmechanismus

This compound is known as (S)-TBOA, which is a non-competitive inhibitor of glutamate transporters, particularly of EAAT1 and EAAT2.

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (3S)-3-(oxetan-3-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHVYCSHCRJAT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)

![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2577637.png)

![8-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2577638.png)

![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)

![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)

![N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577654.png)